Bropirimine

概要

説明

準備方法

ブロピリミンの合成には、いくつかの重要なステップが含まれます :

ジアニオンの形成: マロン酸半エステルからのジアニオンは、ブチルリチウムで処理することにより形成されます。

アシル化: ジアニオンは、高い電荷密度のためにより求核性の高いカルバニオンでベンゾイルクロリドとアシル化されます。

脱炭酸: 生成されたトリカルボニル化合物は、酸性化すると脱炭酸を起こし、β-ケトエステルを形成します。

縮合: 次に、β-ケトエステルをグアニジンと縮合させてピリミドンを生成します。

化学反応の分析

ブロピリミンは、次のようなさまざまな化学反応を起こします。

酸化: ブロピリミンは、特定の条件下で酸化される可能性がありますが、詳細な経路は広く文書化されていません。

これらの反応で使用される一般的な試薬には、ブチルリチウム、ベンゾイルクロリド、グアニジン、およびN-ブロモスクシンイミドがあります . これらの反応から生成される主な生成物は、最終的なブロピリミン化合物に至る中間体です .

科学研究への応用

ブロピリミンは、さまざまな科学研究への応用について調査されてきました :

化学: ピリミドン誘導体とその化学的性質を研究するためのモデル化合物として役立ちます。

科学的研究の応用

Bropirimine has been investigated for various scientific research applications :

Chemistry: It serves as a model compound for studying pyrimidinone derivatives and their chemical properties.

Medicine: The compound has shown promise as an anticancer agent, particularly in the treatment of superficial bladder cancer.

作用機序

ブロピリミンは、主にインターフェロンの誘導を通じてその効果を発揮します . 免疫細胞を活性化し、体の抗ウイルスおよび抗癌応答を強化します . 関与する分子標的および経路には、インターフェロン刺激遺伝子の活性化と免疫細胞活性の調節が含まれます .

類似化合物の比較

ブロピリミンは、いくつかの類似した化合物を含むピリミドンファミリーの一部です :

2-アミノ-5-ヨード-6-フェニル-4(3H)-ピリミジノン: 抗ウイルス作用で知られています。

2-アミノ-5-ブロモ-6-(3-フルオロフェニル)-4(3H)-ピリミジノン: 抗癌効果について研究されています.

類似化合物との比較

Bropirimine is part of the pyrimidinone family, which includes several similar compounds :

2-amino-5-iodo-6-phenyl-4(3H)-pyrimidinone: Known for its antiviral properties.

2-amino-5-bromo-6-(3-fluorophenyl)-4(3H)-pyrimidinone: Studied for its anticancer effects.

Compared to these compounds, this compound is unique due to its specific combination of immunomodulatory, antiviral, and anticancer properties .

生物活性

Bropirimine is an oral immunomodulatory agent primarily recognized for its role as an interferon inducer. Its biological activity has been extensively studied in various contexts, particularly in oncology, where it has shown promise in treating bladder cancer and enhancing immune responses.

This compound functions by stimulating the immune system, particularly through the induction of cytokines that enhance natural killer (NK) cell activity and macrophage cytotoxicity. This immunomodulatory effect is crucial for its antitumor properties, as it helps the body combat cancerous cells more effectively.

Clinical Studies

- Phase II Clinical Trial : A significant study evaluated the efficacy of this compound in combination with intravesical Bacillus Calmette-Guérin (BCG) therapy for patients with carcinoma in situ (CIS) of the bladder. The trial included 51 patients and aimed to assess response rates and toxicity levels. Results indicated that 67% of patients achieved a complete response after treatment, with a 5-year progression-free survival rate estimated at 53% .

- Comparative Study : Another European comparative randomized study focused on this compound versus BCG treatment in BCG-naive patients with bladder carcinoma. This study highlighted this compound's potential as a viable alternative or adjunct to BCG therapy, especially for those who do not respond adequately to standard treatments .

Immune Response Enhancement

This compound's ability to modulate the immune system has been demonstrated through various mechanisms:

- Cytokine Induction : Treatment with this compound leads to increased production of cytokines, which are critical for activating immune cells. This results in enhanced NK cell activity and macrophage function, contributing to its antitumor effects .

- Natural Killer Cell Activity : Studies have shown that this compound significantly enhances NK cell activity, which plays a vital role in recognizing and destroying tumor cells .

Safety and Toxicity Profile

The safety profile of this compound has been assessed in clinical trials, revealing a range of side effects primarily associated with its immunomodulatory effects:

- Common Adverse Effects : These include urinary frequency, urgency, fatigue, and malaise. Severe adverse effects were noted in a minority of patients, with two experiencing Grade 4 toxicity classified as anaphylaxis .

- Comparison with BCG Therapy : The toxicity associated with this compound appears to be comparable to that seen with extended BCG therapy, suggesting it may be a safe adjunct treatment option .

Summary of Research Findings

| Study Type | Patient Population | Treatment | Response Rate | Toxicity |

|---|---|---|---|---|

| Phase II Trial | 51 patients with CIS | Oral this compound + intravesical BCG | 67% complete response | Similar to BCG alone |

| Comparative Study | BCG-naive patients | Oral this compound vs. BCG | Promising efficacy noted | Mild to moderate |

特性

IUPAC Name |

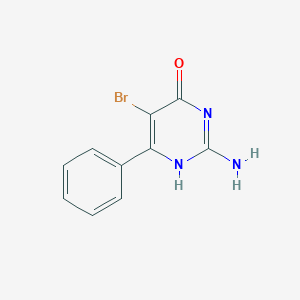

2-amino-5-bromo-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUUIPMOFZIWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046803 | |

| Record name | Bropirimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-95-8 | |

| Record name | Bropirimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56741-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bropirimine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bropirimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bropirimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bropirimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56741-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROPIRIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57CTF25XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) is classified as an immunomodulator with the primary mechanism of action being the induction of interferon-alpha (IFN-α). [] This cytokine plays a crucial role in the innate immune response against viral infections and tumor cells. []

A: Yes, in addition to its immunomodulatory effects, studies have demonstrated that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) can directly inhibit the proliferation of various tumor cell lines, including bladder cancer cells. [, , ] This direct antiproliferative activity has been observed at concentrations comparable to those achieved in serum and urine during clinical trials, suggesting its clinical relevance. []

A: Studies on murine bladder cancer cells (Meth A) have shown that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) can partially inhibit the uptake of essential cellular building blocks, such as thymidine, uridine, and leucine. [] Cell cycle analysis has revealed that the drug induces a decrease in the G0/G1 phase and an increase in the G2/M phase, suggesting interference with cell cycle progression. []

A: While IFN-α induction is a primary mechanism, studies suggest that other cytokines, such as interleukin-1 (IL-1), contribute to the in vivo augmentation of natural killer (NK) cell activity by 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound). [] This is supported by the observation that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) administration leads to increased serum levels of both IFN and IL-1. []

A: The molecular formula of 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) is C10H8BrN3O, and its molecular weight is 266.1 g/mol. []

A: Yes, the chemical structure of synthesized 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) has been confirmed using spectroscopic techniques like infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1HNMR), and mass spectrometry (MS). []

A: 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) crystallizes from N-methylformamide (NMF) as a triply hydrogen-bonded duplex, resembling a Watson-Crick guanine:cytosine base pair. [] This unique structural feature suggests the potential of 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) to interact with nucleic acids, particularly guanine or cytosine residues in single-stranded RNA or DNA. []

A: 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) exhibits poor aqueous solubility, reported as 35 μg/mL. [] This characteristic poses challenges for its formulation and delivery.

A: Several approaches have been investigated to improve the solubility and bioavailability of 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound), including prodrug synthesis, solvate formation, and the use of co-solvents and additives. [] While prodrug and solvate approaches have not been successful, incorporating co-solvents and additives has shown promise in increasing solubility for intravenous formulations. []

A: Yes, differential scanning calorimetry studies have shown that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) can undergo debromination in the presence of certain additives commonly employed in pharmaceutical formulations. [] This highlights the importance of carefully selecting excipients and conducting thorough compatibility studies during formulation development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。